

Application of Quatrex in CRISPR Screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quatrex

Cat. No.: B8606543

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics by enabling high-throughput screening to identify genes involved in various biological processes, including drug resistance, disease progression, and cellular signaling pathways.^{[1][2][3]} However, the efficiency and specificity of CRISPR-mediated gene editing can vary depending on the cell type, genomic locus, and experimental conditions. **Quatrex** is a novel, state-of-the-art reagent designed to enhance the performance of CRISPR-Cas9 knockout screens by improving the efficiency of guide RNA (sgRNA) delivery and Cas9 nuclease activity. This document provides detailed protocols and application notes for utilizing **Quatrex** in pooled CRISPR knockout screens to identify genetic modifiers of cellular phenotypes.

Principle of Action

Quatrex is a proprietary, non-lipid-based formulation that complexes with lentiviral particles containing the sgRNA library and Cas9. This complex facilitates more efficient viral transduction and nuclear uptake, leading to higher and more uniform expression of the CRISPR components within the target cell population. The proposed mechanism involves an interaction with specific cell surface receptors that promote endocytosis, followed by enhanced endosomal escape of the viral particles, thereby increasing the effective multiplicity of infection (MOI) without increasing cytotoxicity.

Key Advantages of Using Quatrex

- **Increased Transduction Efficiency:** Achieves higher percentages of transduced cells at lower viral titers.
- **Improved Screening Robustness:** More uniform sgRNA representation leads to more reliable hit identification.
- **Reduced Cytotoxicity:** Lower required viral load minimizes off-target effects associated with high MOI.
- **Broad Cell Line Compatibility:** Effective across a wide range of immortalized and primary cell lines.

Quantitative Data Summary

The following tables summarize the performance of **Quatrex** in a typical CRISPR knockout screen in A549 cells compared to a standard polybrene-based protocol.

Table 1: Transduction Efficiency

Treatment	Viral Titer (TU/mL)	% GFP Positive Cells (FACS)
Polybrene (8 µg/mL)	1 x 10 ⁶	35%
Polybrene (8 µg/mL)	5 x 10 ⁶	68%
Quatrex (1X)	1 x 10 ⁶	65%
Quatrex (1X)	5 x 10 ⁶	92%

Table 2: sgRNA Library Representation

Metric	Polybrene	Quatrex
Gini Index (Uniformity)	0.28	0.15
% sgRNAs with <100 reads	12%	3%
Correlation between Replicates (R ²)	0.85	0.96

Table 3: Screening Hit Reproducibility

Phenotype Screen	Top 50 Hits Overlap (Replicate 1 vs 2)
Paclitaxel Resistance (Polybrene)	68%
Paclitaxel Resistance (Quatrex)	88%

Experimental Protocols

Protocol 1: Lentiviral Production of sgRNA Library

This protocol describes the production of high-titer lentivirus for a pooled CRISPR library.

Materials:

- HEK293T cells
- sgRNA library plasmid pool
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000)
- DMEM, high glucose, with 10% FBS
- Opti-MEM
- 0.45 µm syringe filters

Procedure:

- **Cell Seeding:** The day before transfection, seed 1.5×10^7 HEK293T cells in a 15 cm dish. Cells should be approximately 80-90% confluent at the time of transfection.
- **Transfection Complex Preparation:**
 - In Tube A: Dilute 10 µg of the sgRNA library plasmid, 7.5 µg of psPAX2, and 5 µg of pMD2.G in 1.5 mL of Opti-MEM.
 - In Tube B: Dilute 75 µL of Lipofectamine 3000 in 1.5 mL of Opti-MEM.
- **Complex Formation:** Add the contents of Tube A to Tube B, mix gently, and incubate for 15 minutes at room temperature.
- **Transfection:** Add the transfection complex dropwise to the HEK293T cells.
- **Incubation:** Incubate the cells for 6-8 hours at 37°C, then replace the media with fresh DMEM containing 10% FBS.
- **Viral Harvest:** At 48 and 72 hours post-transfection, collect the supernatant containing the viral particles.
- **Filtration and Storage:** Pool the collected supernatant, centrifuge at 500 x g for 5 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C.

Protocol 2: Pooled CRISPR Knockout Screen using Quatrex

This protocol outlines the steps for transducing a Cas9-expressing cell line with a pooled sgRNA library using **Quatrex**.

Materials:

- Cas9-expressing target cells (e.g., A549-Cas9)
- Pooled lentiviral sgRNA library

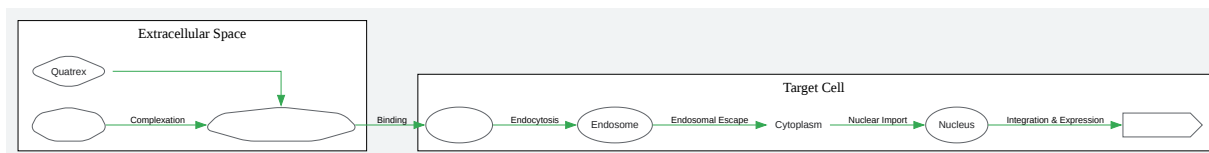
- **Quatrex** Reagent (1000X stock)
- Complete growth medium for target cells
- Puromycin (or other selection antibiotic)

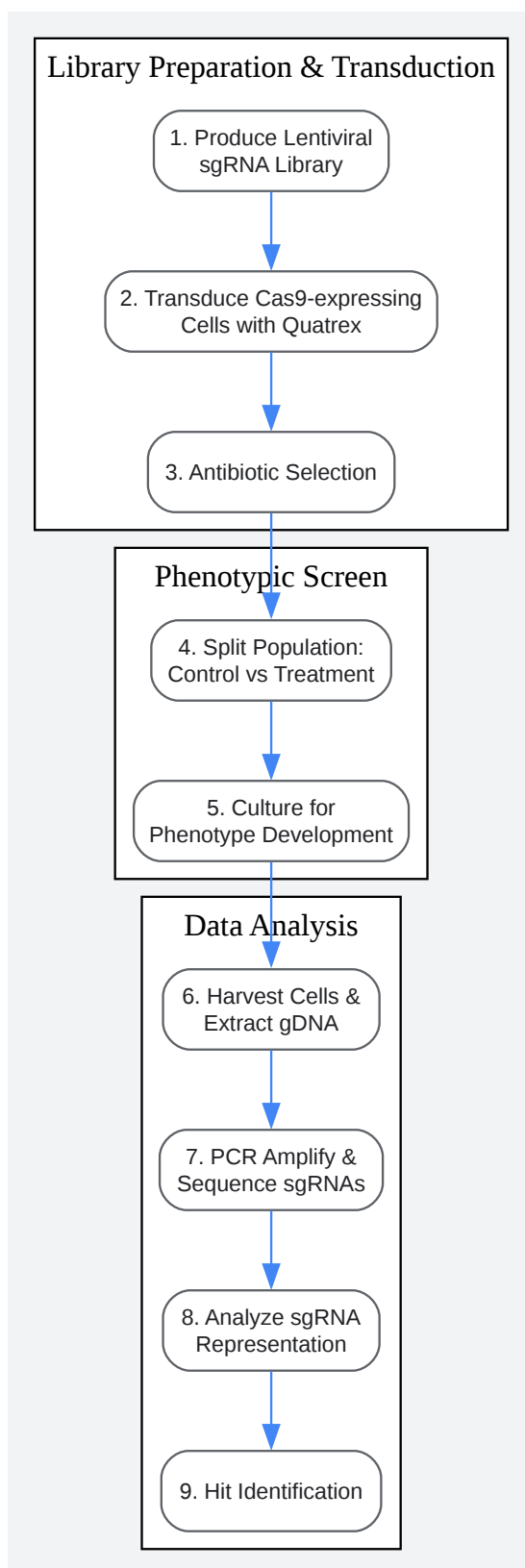
Procedure:

- **Cell Seeding:** Seed the Cas9-expressing cells in 6-well plates at a density that will result in 30-40% confluency on the day of transduction. Prepare enough wells to maintain a library coverage of at least 300-500 cells per sgRNA.
- **Transduction Cocktail Preparation:**
 - For each well, prepare 1 mL of complete growth medium.
 - Add the desired amount of lentiviral library to achieve a low MOI (0.2-0.3).
 - Add 1 μ L of **Quatrex** (1000X) to the medium (final concentration 1X).
 - Mix gently by pipetting.
- **Transduction:** Aspirate the existing media from the cells and add the transduction cocktail.
- **Incubation:** Incubate the cells for 24 hours at 37°C.
- **Selection:** After 24 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
- **Expansion:** Continue to culture the cells in selection medium for 3-5 days, or until the non-transduced control cells are all dead.
- **Screening:** Once selection is complete, pool the cells and re-plate them under the desired screening conditions (e.g., with and without a drug).
- **Genomic DNA Extraction:** At the end of the screen, harvest the cells and extract genomic DNA for subsequent sgRNA sequencing.

Visualizations

Signaling and Workflow Diagrams





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